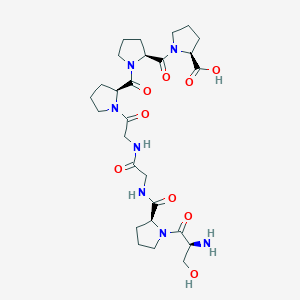
5-(3,3-Dimethyl-2-nitro-5-oxohexyl)-1H-pyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,3-Dimethyl-2-nitro-5-oxohexyl)-1H-pyrrole-2-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a nitro group and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,3-Dimethyl-2-nitro-5-oxohexyl)-1H-pyrrole-2-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nitration of a precursor compound followed by a series of oxidation and substitution reactions. The reaction conditions often require the use of strong acids, oxidizing agents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
5-(3,3-Dimethyl-2-nitro-5-oxohexyl)-1H-pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 5-(3,3-Dimethyl-2-nitro-5-oxohexyl)-1H-pyrrole-2-carboxylic acid.
Reduction: Formation of 5-(3,3-Dimethyl-2-amino-5-oxohexyl)-1H-pyrrole-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(3,3-Dimethyl-2-nitro-5-oxohexyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-(3,3-Dimethyl-2-nitro-5-oxohexyl)-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function.
類似化合物との比較
Similar Compounds
5-(3,3-Dimethyl-2-nitro-5-oxohexyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
5-(3,3-Dimethyl-2-amino-5-oxohexyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with an amino group instead of a nitro group.
Uniqueness
5-(3,3-Dimethyl-2-nitro-5-oxohexyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the pyrrole ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
特性
CAS番号 |
922729-41-7 |
|---|---|
分子式 |
C13H18N2O4 |
分子量 |
266.29 g/mol |
IUPAC名 |
5-(3,3-dimethyl-2-nitro-5-oxohexyl)-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C13H18N2O4/c1-9(17)7-13(2,3)12(15(18)19)6-10-4-5-11(8-16)14-10/h4-5,8,12,14H,6-7H2,1-3H3 |
InChIキー |
HWYINOMNNCOJEO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(C)(C)C(CC1=CC=C(N1)C=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


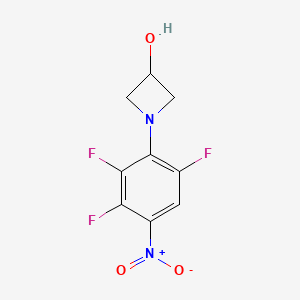

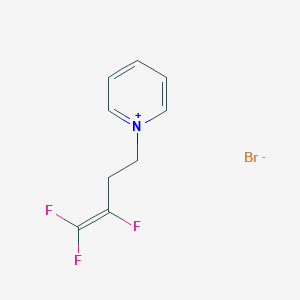
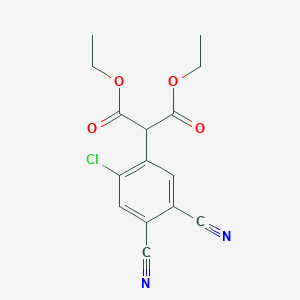
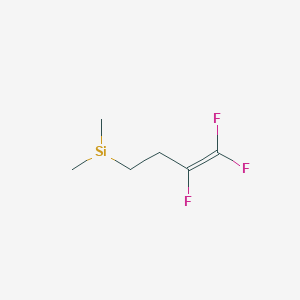
![2-Methyl-N-[6-oxo-6-(2-sulfanylidene-1,3-thiazolidin-3-yl)hexyl]prop-2-enamide](/img/structure/B14198246.png)
![4-[3-(3-Hydroxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14198255.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl-](/img/structure/B14198259.png)

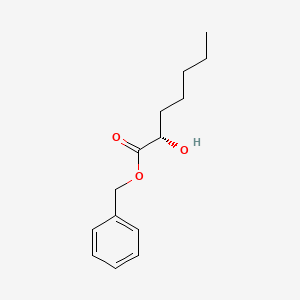

methanone](/img/structure/B14198294.png)
![5-[(E)-(2,6-Dichlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine](/img/structure/B14198303.png)
